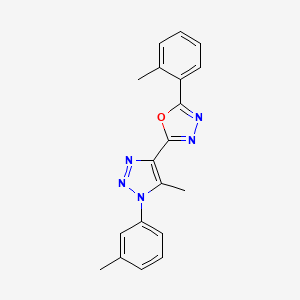
2-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole is a heterocyclic compound that combines a triazole and an oxadiazole moiety. These are both five-membered rings containing nitrogen atoms, giving the molecule potential for various biological and chemical activities. The triazole ring, in particular, is known for its stability and ability to participate in a range of chemical reactions, making compounds containing it valuable in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole typically involves several steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Synthesis of the oxadiazole ring: Usually, this involves the reaction of an appropriate hydrazide with an acyl hydrazine, followed by cyclization.
Industrial Production Methods: The industrial production of this compound would likely follow similar synthetic routes but optimized for scale. Factors such as reaction time, temperature, and yield optimization would be carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: : Reduction reactions may target the nitrogen atoms in the rings.
Substitution: : The aromatic rings and nitrogen atoms can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions Used
Oxidation: : Reagents such as KMnO₄ or CrO₃ can be used.
Reduction: : Common reducing agents include hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: : Electrophilic or nucleophilic reagents can be used, depending on the target site on the molecule.
Major Products Formed from These Reactions
Oxidation can yield carboxylic acids or ketones.
Reduction can convert nitro groups to amines or reduce double bonds.
Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: : It serves as a building block for more complex molecules in synthetic chemistry.
Medicine: : Research indicates it might have antibacterial, antifungal, or anticancer properties.
Industry: : Could be used in materials science, particularly in the development of new polymers or nanomaterials.
Mechanism of Action
Molecular Targets and Pathways Involved: The biological activity of 2-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole likely involves interaction with enzymes or receptors, disrupting normal cellular processes. The exact mechanisms are complex and may involve:
Inhibition of enzymes critical for pathogen survival.
Disruption of cellular membranes.
Modulation of signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other triazole or oxadiazole compounds, this molecule's unique combination of both rings may offer enhanced biological activity or selectivity.
List of Similar Compounds
1,2,3-Triazole derivatives
1,3,4-Oxadiazole derivatives
Compounds with combined triazole and oxadiazole moieties but with different substitutions on the rings.
By exploring the preparation, reactivity, and applications of 2-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole , this article has highlighted its potential as a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-7-6-9-15(11-12)24-14(3)17(20-23-24)19-22-21-18(25-19)16-10-5-4-8-13(16)2/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYNUHFTZZVPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














